molecular formula C15H11ClN2O5 B15312735 [(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B15312735
M. Wt: 334.71 g/mol
InChI Key: URCMEECPHHRUSV-UHFFFAOYSA-N
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Description

[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the 1,3-dioxaindan moiety, which is then functionalized to introduce the carbamoyl group. The final step involves coupling this intermediate with 6-chloropyridine-3-carboxylate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar structural features and biological activities.

    Pyridine Derivatives: Other compounds containing the pyridine ring with various substituents.

Uniqueness

[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is unique due to its combination of the 1,3-dioxaindan and chloropyridine moieties, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C15H11ClN2O5

Molecular Weight

334.71 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C15H11ClN2O5/c16-13-4-1-9(6-17-13)15(20)21-7-14(19)18-10-2-3-11-12(5-10)23-8-22-11/h1-6H,7-8H2,(H,18,19)

InChI Key

URCMEECPHHRUSV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CN=C(C=C3)Cl

solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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